

An In-depth Technical Guide to the Chemical Structure and Activity of SB02024

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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to SB02024, a potent and selective inhibitor of the lipid kinase VPS34. The information is intended for researchers, scientists, and professionals in the field of drug development.

Note on stereochemistry: While the topic refers to "(2S)-SB02024," the available scientific literature predominantly characterizes SB02024 with (R)-configurations at its stereocenters. This guide will focus on the experimentally validated structure.

Chemical Identity and Structure

SB02024 is a pyridinone derivative with two chiral centers. Its systematic IUPAC name is 4-((R)-3-methylmorpholino)-6-((R)-2-(trifluoromethyl)piperidin-1-yl)pyridin-2(1H)-one.[1][2] The compound was developed through a fragment-based drug discovery approach.[2]

Chemical Structure:

Chemical structure of SB02024

Caption: 2D Chemical Structure of SB02024.[2][3]

Table 1: Chemical and Physical Properties of SB02024



Identifier	Value
IUPAC Name	4-((R)-3-methylmorpholino)-6-((R)-2- (trifluoromethyl)piperidin-1-yl)pyridin-2(1H)- one[1][2]
CAS Number	2126737-28-6[1]
Chemical Formula	C16H22F3N3O2[1]
Molecular Weight	345.37 g/mol [1]
SMILES	O=C1NC(N2INVALID-LINKCCCC2)=CC(N3INVALID-LINKCOCC3)=C1[1]
InChI Key	IARAUFAUVKBTEM-JTDNENJMSA-N[1]

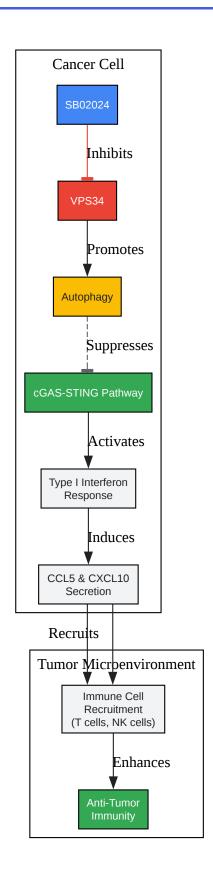
Mechanism of Action and Signaling Pathway

SB02024 is a highly selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a Class III phosphatidylinositol 3-kinase that plays a crucial role in the initiation of autophagy.[3][4] By inhibiting VPS34, SB02024 blocks the formation of autophagosomes.[1][5]

This inhibition of autophagy leads to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[4][6][7] The activation of this pathway triggers a type I interferon (IFN) response, resulting in the increased expression and secretion of proinflammatory chemokines, such as CCL5 and CXCL10.[2][6][8] These chemokines are essential for recruiting immune cells like T cells and NK cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.[4][6]

The mechanism of SB02024 suggests its potential for use in cancer immunotherapy, particularly in combination with STING agonists, to further enhance the anti-tumor immune response.[4][6][8]





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Caption: Signaling pathway of SB02024 in cancer cells.



Quantitative Data

The following tables summarize the key quantitative data for SB02024, including its inhibitory potency and pharmacokinetic properties.

Table 2: In Vitro Potency of SB02024

Assay Type	Target	IC50	Cell Line
Biochemical FRET- based assay	VPS34	5 nM[2]	-
NanoBRET assay	VPS34	5.7 nM[2]	HEK293T

Table 3: Physicochemical and ADME Properties of SB02024

Property	Value
Solubility (Gastric/Intestinal pH)	Excellent[2]
Lipophilicity (LogD)	1.8[2]
Membrane Permeability (Caco-2)	High (51 x 10 ⁻⁶ cm/s)[2]
Efflux Ratio	0.9[2]
In Vitro/In Vivo Clearance	Low[2]
CYP3A Inhibition	Weak[2]
Plasma Free Fraction (Mouse)	14%[2]
Plasma Free Fraction (Human)	44%[2]
Oral Bioavailability (Mouse)	96%[2]

Table 4: In Vivo Pharmacokinetics of SB02024 in Mice

A single oral dose of 29 mg·kg⁻¹ was administered to mice bearing H1299 tumor xenografts.[2] [9]



Time Point	Plasma Concentration (ng/mL)	Tumor Concentration (ng/g)
0.5 h	~1500	~1000
2 h	~2000	~2500
4 h	~1800	~2000
8 h	~1000	~1200
24 h	<500	<500

Data are approximate values derived from graphical representations in the cited literature.[2][9]

Experimental Protocols

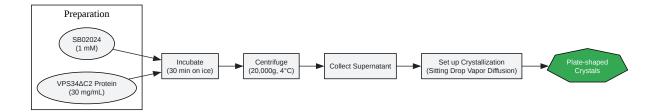
This section details the methodologies for key experiments involving SB02024.

Co-crystallization of VPS34 and SB02024

To understand the binding mode of SB02024, a truncated version of the human VPS34 protein (VPS34 Δ C2) was co-crystallized with the inhibitor.[2]

- Protein Preparation: A VPS34 construct lacking the N-terminal C2 domain (VPS34ΔC2) was expressed and purified.
- Complex Formation: The purified VPS34ΔC2 protein (at a concentration of 30 mg/mL) was incubated with 1 mM of SB02024 for 30 minutes on ice.[2]
- Centrifugation: The mixture was centrifuged at 20,000 x g for 30 minutes at 4°C to remove any precipitate.[2]
- Crystallization: The supernatant was used for crystallization trials using the sitting drop vapor diffusion method. Crystals were obtained by mixing 0.15 μL of the protein-inhibitor complex with 0.15 μL of a reservoir solution containing 22.5% PEG3350, 0.2 M ammonium acetate, and 0.1 M HEPES at pH 8.0. The plates were incubated at 4°C.[2]





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Caption: Experimental workflow for the co-crystallization of VPS34 with SB02024.

In Vitro Potency Assays

- Biochemical FRET-based Assay: The inhibitory activity of SB02024 on VPS34 was quantified using a time-resolved fluorescence resonance energy transfer (FRET) assay. This method measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate, which results in a change in the FRET signal. The IC50 value is determined by measuring the enzyme's activity across a range of inhibitor concentrations.[2]
- NanoBRET Cellular Assay: To confirm the potency in a cellular context, a NanoBRET
 (Bioluminescence Resonance Energy Transfer) assay was used in HEK293T cells. This
 assay measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged
 VPS34 protein. The displacement of the tracer by SB02024 is measured as a decrease in
 the BRET signal, allowing for the determination of the IC50 in live cells.[2]

In Vivo Pharmacokinetic and Efficacy Studies

- Animal Models: Studies were conducted in mice, including those with subcutaneously implanted H1299 human lung carcinoma cells or B16-F10 melanoma cells.[2][10]
- Drug Administration: SB02024 was administered via oral gavage, typically in a vehicle such as a mixture of PEG 200 and Polysorbate.[2] Dosages used in studies included 9 mg·kg⁻¹ and 29 mg·kg⁻¹.[2][9]



- Sample Collection: At various time points after administration, blood and tumor tissues were collected to measure the concentration of SB02024.[2][9]
- Efficacy Assessment: Tumor growth was monitored over time to assess the anti-tumor efficacy of SB02024, both as a single agent and in combination with other therapies like STING agonists.[4][8][10]

Gene Expression Analysis

NanoString Technology: To investigate the downstream effects of VPS34 inhibition,
NanoString gene expression analysis was performed on tumor samples from mice treated
with SB02024. This technique allows for the direct measurement of the expression levels of
hundreds of genes simultaneously without the need for reverse transcription or amplification,
providing a profile of the pathways modulated by the drug, such as the cGAS-STING and
interferon signaling pathways.[2][3][6]

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